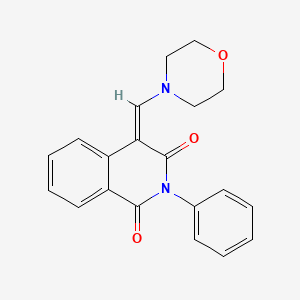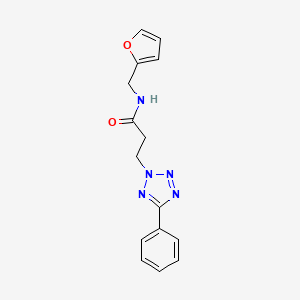
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione, also known as MMDA, is a chemical compound that is widely used in scientific research. MMDA is a derivative of isoquinoline and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione acts as a partial agonist at the 5-HT2A receptor and has been found to have a high affinity for this receptor. It also has a moderate affinity for the dopamine D2 receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors, as well as the inhibition of monoamine oxidase A and B.
Biochemical and Physiological Effects
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the levels of these neurotransmitters in the synapse. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been found to have a range of effects on the cardiovascular system, including the modulation of heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has several advantages as a tool for scientific research. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is also relatively easy to synthesize and has been used in a range of experiments. However, there are also some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments. It has been found to have a range of side effects, including nausea, vomiting, and hallucinations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione. One area of interest is the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione as a tool for studying the effects of various drugs on the body. Another area of interest is the investigation of the mechanisms of action of various diseases, including depression and anxiety. Additionally, there is interest in the development of new compounds based on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione that may have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is a chemical compound that is widely used in scientific research. It has a range of biochemical and physiological effects, and has been found to be a useful tool for studying various biological processes. While there are some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments, it remains an important tool for researchers in a range of fields. Further research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione and its derivatives is likely to yield important insights into the mechanisms of various diseases and the development of new treatments.
Synthesis Methods
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with morpholine in the presence of sulfuric acid. This reaction results in the formation of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione.
Scientific Research Applications
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is widely used in scientific research as a tool to study various biological processes. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various diseases.
properties
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOGFBQTGISQD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)

![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)

![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)


![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5219333.png)

![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)